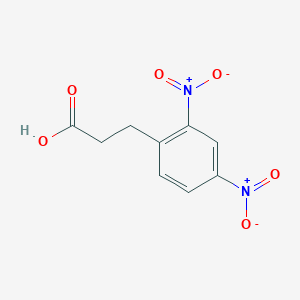

3-(2,4-dinitrophenyl)propanoic Acid

Vue d'ensemble

Description

3-(2,4-Dinitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8N2O6. It is characterized by the presence of a dinitrophenyl group attached to a propanoic acid moiety. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dinitrophenyl)propanoic acid typically involves the nitration of phenylpropanoic acid derivatives. One common method includes the reaction of 3-phenylpropanoic acid with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety measures. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Base-Catalyzed Condensation

The compound can be synthesized via condensation of 2,4-dinitrobenzaldehyde with malonic acid derivatives. For example:

-

Reagents : 2,4-Dinitrobenzaldehyde, malonic acid half-ethyl ester, triethylamine (TEA).

-

Conditions : 80°C in DMF for 20 hours.

-

Yield : ~69% for ethyl 3-hydroxy-3-(2,4-dinitrophenyl)propanoate intermediate .

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Aldol-like condensation | DMF, TEA, 80°C, 20 hrs | Ethyl 3-hydroxy-3-(2,4-dinitrophenyl)propanoate | 69% |

This intermediate undergoes hydrolysis to yield 3-(2,4-dinitrophenyl)propanoic acid under acidic or basic conditions.

Enzymatic Dynamic Kinetic Resolution (DKR)

The compound’s derivatives participate in stereoselective reactions using lipases and metal catalysts:

-

Enzymes : Pseudomonas fluorescens lipase AK or Pseudomonas cepacia lipase PS-C I.

-

Catalysts : Ruthenium-based complexes.

-

Reaction : Dynamic kinetic resolution of racemic 3-hydroxy esters to enantiopure acids .

| Substrate | Enzyme | Catalyst | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate | Lipase PS-C I | Ru(p-cymene) | >99 | 95 |

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis.

-

Amidation : Forms amides with amines via coupling agents like DCC.

Nitro Group Reactivity

The 2,4-dinitrophenyl moiety participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, forming 3-(2,4-diaminophenyl)propanoic acid.

-

Electrophilic Substitution : Limited due to strong electron-withdrawing effects, but halogenation under drastic conditions is feasible.

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases.

-

Photoreactivity : Nitro groups facilitate UV-induced decomposition, forming phenolic byproducts.

Applications De Recherche Scientifique

Medicinal Chemistry

DNPPA has been investigated for its potential therapeutic applications. The dinitrophenyl group is known for enhancing the biological activity of compounds, making DNPPA a candidate for drug development:

- Neuroprotective Agents: Research indicates that derivatives of dinitrophenyl compounds can protect neuronal cells from oxidative stress and apoptosis. DNPPA's ability to modulate mitochondrial function may contribute to neuroprotection .

- Anti-Cancer Research: Some studies suggest that dinitrophenyl derivatives exhibit cytotoxic effects against cancer cell lines. DNPPA could serve as a lead compound for developing new anti-cancer agents .

Analytical Chemistry

DNPPA is utilized in analytical techniques due to its reactivity:

- Chromatography: DNPPA can be used as a derivatizing agent in chromatography to enhance the detection of amino acids and other biomolecules by forming stable adducts .

- Spectroscopic Analysis: The compound's unique spectroscopic properties allow for its use in UV-Vis spectroscopy, where it can serve as a standard for calibration curves in quantitative analysis.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of DNPPA and evaluating their biological activities. The results indicated that certain derivatives exhibited significant anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| DNPPA Derivative A | Anti-inflammatory | |

| DNPPA Derivative B | Cytotoxicity against cancer cells |

Case Study 2: Environmental Chemistry

Research has also explored the environmental impact of dinitrophenyl compounds, including DNPPA. A study assessed the degradation pathways of DNPPA in aquatic environments, highlighting its persistence and potential ecological risks .

Mécanisme D'action

The mechanism of action of 3-(2,4-dinitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby affecting their function.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

3-(2,4-Dinitrophenyl)propanoic acid esters: Used in the synthesis of pyrroloquinoline quinone.

Uniqueness: this compound is unique due to its specific structural configuration, which allows for selective reactions at the nitro groups and the propanoic acid moiety. This makes it a versatile compound in synthetic organic chemistry and various research applications.

Activité Biologique

3-(2,4-Dinitrophenyl)propanoic acid, also known as (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid, is a compound characterized by its unique structure that includes a propanoic acid backbone and a dinitrophenyl moiety. This compound has garnered attention in pharmacological and biochemical research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : Approximately 241.19 g/mol

- Functional Groups : Contains an amino group (-NH₂), carboxylic acid group (-COOH), and two nitro groups (-NO₂) at the 2 and 4 positions of the phenyl ring.

The presence of the dinitrophenyl group enhances the compound's reactivity, making it a significant candidate for various biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can affect metabolic pathways. Its binding affinity is enhanced due to the dinitrophenyl group, facilitating interactions with enzyme active sites.

- Antioxidant Activity : Research indicates that derivatives of this compound can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory conditions .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains of bacteria, showing effectiveness particularly against Gram-positive bacteria.

The mechanism underlying the biological activities of this compound involves several pathways:

- Redox Reactions : The nitro groups can undergo reduction, leading to reactive intermediates that interact with biomolecules, influencing cellular signaling pathways.

- Binding Interactions : The structural features allow for strong binding to proteins and enzymes, modulating their activity and potentially altering metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study focusing on its anti-inflammatory effects demonstrated that derivatives significantly inhibited the release of pro-inflammatory cytokines in cultured peripheral blood mononuclear cells. This suggests a potential role in therapeutic strategies for chronic inflammatory diseases .

- Another research highlighted its enzyme inhibition capabilities, particularly in metabolic pathways relevant to drug metabolism and detoxification processes. This positions the compound as a valuable tool in pharmacological research.

Comparative Analysis

The following table summarizes key compounds related to this compound and their respective biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme inhibitor, antioxidant | Contains two nitro groups enhancing reactivity |

| 2-Amino-3-(4-amino-1H-indol-3-yl)propanoic acid | Antioxidant | Lacks dinitrophenyl group |

| 2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | Antimicrobial | Contains chlorine instead of dinitrophenyl |

Propriétés

IUPAC Name |

3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXPGVYYHJEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372813 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-95-1 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.